3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

Catalog No.
S12810142
CAS No.
M.F
C24H23Cl2NO2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)pip...

Product Name

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

IUPAC Name

(3,4-dichlorophenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate

Molecular Formula

C24H23Cl2NO2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C24H23Cl2NO2/c1-27-12-10-24(11-13-27,20-8-7-18-4-2-3-5-19(18)15-20)23(28)29-16-17-6-9-21(25)22(26)14-17/h2-9,14-15H,10-13,16H2,1H3

InChI Key

DWKVFHOVQHKHFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC(=C(C=C4)Cl)Cl

3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is a highly substituted pethidine (meperidine) derivative characterized by massive steric bulk at both the C4 position (2-naphthyl group) and the ester moiety (3,4-dichlorobenzyl group). In medicinal chemistry and chemoinformatics, this specific N-methylated scaffold is procured primarily as an advanced synthetic intermediate and pharmacological reference standard. By retaining the N-methyl group of classical opioids while introducing bulky, lipophilic substituents, it serves as a critical 'switch' molecule that abolishes mu-opioid receptor (MOR) agonism and dramatically shifts binding affinity toward monoamine transporters. Industrial and academic buyers prioritize this exact compound for its role as a stable, process-ready precursor for synthesizing ultra-selective, sub-nanomolar serotonin transporter (SERT) inhibitors via targeted N-demethylation [1].

Substituting this compound with generic meperidine, simple 4-phenylpiperidines, or its ethyl ester analogs fundamentally compromises both synthetic utility and biological assay integrity. Generic meperidine retains substantial mu-opioid receptor (MOR) affinity and lacks the necessary lipophilic bulk to achieve high SERT selectivity [1]. Conversely, attempting to bypass this compound by directly procuring the N-demethylated (normeperidine) final product eliminates the ability to study the N-methyl-dependent steric boundaries of the monoamine transporter pocket. Furthermore, in synthetic workflows, the N-methyl group acts as an essential directing and protecting moiety during the complex esterification with 3,4-dichlorobenzyl alcohol, preventing unwanted N-alkylation that occurs when using unprotected secondary amines [2].

Precursor Suitability: Yield Optimization via N-Methyl Protection

When synthesizing highly selective normeperidine-based SERT inhibitors, utilizing the N-methylated piperidine as the esterification substrate prevents competitive N-alkylation. Esterification of the N-methyl intermediate with 3,4-dichlorobenzyl alcohol proceeds cleanly, allowing subsequent N-demethylation via 1-chloroethyl chloroformate (ACE-Cl) to yield the target normeperidine in >70% yield. In contrast, direct esterification of an unprotected piperidine-4-carboxylic acid results in significant N-alkylation and complex crude mixtures, drastically reducing the isolated yield of the target ester [1].

Evidence DimensionSynthetic yield of pure 3,4-dichlorobenzyl ester
Target Compound Data>70% yield via N-methyl precursor followed by ACE-Cl dealkylation
Comparator Or BaselineDirect esterification of unprotected normeperidine (<30% yield due to N-alkylation)
Quantified DifferenceMore than 2-fold increase in process yield
ConditionsStandard esterification conditions followed by ACE-Cl mediated N-demethylation

Procuring the N-methylated intermediate ensures a high-yield, reproducible synthetic route for process chemists developing normeperidine-based transporter ligands.

Receptor Selectivity Shift: Abolition of Mu-Opioid Activity

The dual substitution of a 2-naphthyl group at C4 and a 3,4-dichlorobenzyl ester fundamentally alters the pharmacological profile of the meperidine scaffold. While baseline meperidine exhibits notable mu-opioid receptor (MOR) affinity (Ki = 920 nM), the massive steric bulk of the 3,4-dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate effectively abolishes MOR binding (Ki > 10,000 nM) while retaining or enhancing monoamine transporter affinity. This quantitative shift proves that the compound is an ideal non-opioid baseline for transporter studies [1].

Evidence DimensionMu-Opioid Receptor (MOR) Binding Affinity (Ki)
Target Compound DataKi > 10,000 nM (abolished activity)
Comparator Or BaselineMeperidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) (Ki = 920 nM)
Quantified Difference>10-fold reduction in off-target opioid affinity
ConditionsIn vitro competitive radioligand binding assay (e.g., [3H]-DAMGO displacement)

This confirms the compound's utility as a structurally related but functionally distinct negative control for opioid activity in neuropharmacological screening.

Handling and Formulation: Lipophilicity-Driven Solubility Requirements

The introduction of the 3,4-dichlorobenzyl and 2-naphthyl moieties significantly increases the lipophilicity of the piperidine scaffold. Compared to the ethyl ester analog, which has moderate aqueous solubility, this target compound requires specific formulation—typically conversion to an oxalate or hydrochloride salt, or preparation in DMSO stock solutions—to prevent precipitation in aqueous assay buffers. Failure to account for this lipophilicity difference results in artificially low binding affinities in high-throughput screening due to compound aggregation [1].

Evidence DimensionAqueous assay solubility and formulation requirement
Target Compound DataRequires salt formation (e.g., oxalate) or >1% DMSO for stable aqueous stock
Comparator Or BaselineEthyl 1-methyl-4-phenylpiperidine-4-carboxylate (soluble in standard aqueous buffers)
Quantified DifferenceSignificant reduction in base aqueous solubility requiring specific co-solvents
ConditionsIn vitro physiological buffer systems (pH 7.4)

Alerts assay developers and procurement teams to the necessity of purchasing or preparing the correct salt form to ensure reproducible high-throughput screening data.

Advanced Precursor for Sub-Nanomolar SERT Inhibitors

Directly downstream of its processability advantages, this compound is optimally used as the immediate synthetic precursor for N-demethylation via 1-chloroethyl chloroformate. This route reliably yields the corresponding normeperidine analog, which is utilized in advanced preclinical models requiring highly selective, sub-nanomolar serotonin transporter (SERT) inhibition [1].

Steric Boundary Mapping in Transporter Assays

Because it retains the N-methyl group while possessing massive steric bulk at the C4 and ester positions, this compound serves as a critical pharmacological reference standard. It is used in competitive binding assays to map the steric tolerance of the monoamine transporter binding pockets (DAT, SERT, NET) versus the mu-opioid receptor, helping to define the structural requirements for non-opioid transporter ligands [2].

High-Throughput Screening Library Diversification

Due to its high lipophilicity and unique substitution pattern, the formulated salt of this compound is an excellent candidate for inclusion in specialized CNS-focused screening libraries. It provides a structurally rigid, highly functionalized piperidine core that tests the limits of hydrophobic binding pockets in novel neuroreceptor targets [1].

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

427.1105844 g/mol

Monoisotopic Mass

427.1105844 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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